molecular formula C8H10NO5P B055578 4-Phosphonophenylglycine CAS No. 120667-15-4

4-Phosphonophenylglycine

Cat. No.: B055578
CAS No.: 120667-15-4
M. Wt: 231.14 g/mol
InChI Key: JRQRKFDFHAPMGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The 4-hydroxy group is then converted into the corresponding trifluoromethanesulfonate (triflate), and three palladium-catalyzed reactions are employed to yield the final product .

Industrial Production Methods

While specific industrial production methods for 4-Phosphonophenylglycine are not extensively documented, the general approach involves large-scale synthesis using similar protective group strategies and catalytic reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phosphonophenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of reduced phosphonophenylglycine analogs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phosphonophenylglycine is unique due to its high selectivity and potency as an agonist for group III metabotropic glutamate receptors. Unlike other similar compounds, it does not exhibit proconvulsive effects, making it a safer option for therapeutic applications .

Properties

IUPAC Name

2-(4-phosphonoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFUPHWSJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635883
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120667-15-4
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of (R,S)-PPG?

A1: (R,S)-PPG exhibits potent and selective agonistic activity at group III mGluRs, particularly mGluR4 and mGluR8. [, , , ]

Q2: How does (R,S)-PPG interact with group III mGluRs?

A2: (R,S)-PPG binds to the orthosteric binding site of group III mGluRs, mimicking the endogenous ligand glutamate. This binding activates the receptors, triggering downstream signaling cascades. [, ]

Q3: What are the downstream effects of (R,S)-PPG binding to group III mGluRs?

A3: Activation of group III mGluRs by (R,S)-PPG primarily leads to inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various cellular processes, including neurotransmitter release and neuronal excitability. [, , ]

Q4: How does (R,S)-PPG's effect on glutamate release differ from other mGluR groups?

A4: While (R,S)-PPG primarily targets group III mGluRs to inhibit glutamate release, other groups can have different effects. For example, in the rat sensorimotor cortex, blocking group II mGluRs with LY341495 increases spontaneous excitatory postsynaptic current amplitude, indicating enhanced glutamate release. []

Q5: What is the molecular formula of (R,S)-PPG?

A5: The molecular formula of (R,S)-PPG is C8H10NO5P.

Q6: What is the molecular weight of (R,S)-PPG?

A6: The molecular weight of (R,S)-PPG is 231.14 g/mol.

Q7: Is there spectroscopic data available for (R,S)-PPG?

A7: While the provided research doesn't include specific spectroscopic data, it's available in chemical databases and publications focusing on its synthesis and characterization.

Q8: How does the structure of (R,S)-PPG contribute to its selectivity for group III mGluRs?

A8: The phosphono group and the α-methyl substituent in (R,S)-PPG are crucial for its selectivity towards group III mGluRs. These structural features contribute to high-affinity binding and activation of this receptor subgroup. [, ]

Q9: Are there other compounds with similar structures to (R,S)-PPG that target mGluRs?

A9: Yes, several compounds share structural similarities with (R,S)-PPG and exhibit activity at mGluRs. Examples include L-2-amino-4-phosphonobutyric acid (L-AP4), (S)-2-amino-2-methyl-4-phosphonobutanoate (MAP4), and (RS)-α-methylserine-O-phosphate (MSOP), with varying potencies and selectivities for different mGluR subtypes. [, ]

Q10: How do structural modifications of (R,S)-PPG affect its activity and selectivity?

A10: Introducing specific modifications to the (R,S)-PPG structure can significantly impact its activity and selectivity. For example, replacing the phosphono group with a tetrazole ring yields (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine ((S)-MTPG), which demonstrates a different pharmacological profile compared to (R,S)-PPG. []

Q11: What in vitro models are used to study the effects of (R,S)-PPG?

A11: Researchers utilize various in vitro models, such as cell lines expressing recombinant mGluRs and primary neuronal cultures, to investigate (R,S)-PPG's effects on signaling pathways, neurotransmitter release, and neuronal survival. [, , ]

Q12: What in vivo models are used to assess the therapeutic potential of (R,S)-PPG?

A12: Researchers employ various animal models to evaluate (R,S)-PPG's therapeutic potential in conditions like epilepsy, Parkinson's disease, anxiety, and pain. These models often involve inducing the disease state and assessing the compound's ability to alleviate symptoms or modify disease progression. [, , , , , ]

Q13: How does (R,S)-PPG protect against excitotoxic neuronal death in vitro?

A13: (R,S)-PPG protects cortical neurons from NMDA-induced excitotoxicity in vitro, likely by reducing glutamate release through activation of mGluR4. This protective effect was absent in mGluR4 knockout mice, further supporting the involvement of this receptor subtype. []

Q14: What formulation strategies might be employed to improve the bioavailability of (R,S)-PPG?

A14: While not directly addressed in the provided research, strategies to enhance (R,S)-PPG bioavailability could involve developing prodrugs, utilizing nanoformulations, or exploring alternative routes of administration. []

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